molecular formula C10H21NO B2883436 2-(3-Methylbutoxy)cyclopentan-1-amine CAS No. 1038313-16-4

2-(3-Methylbutoxy)cyclopentan-1-amine

Cat. No.: B2883436
CAS No.: 1038313-16-4
M. Wt: 171.284
InChI Key: ZAXGUJIXMMJHLS-UHFFFAOYSA-N
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Description

2-(3-Methylbutoxy)cyclopentan-1-amine is an organic compound with the molecular formula C10H21NO It is a cyclopentanamine derivative with a 3-methylbutoxy group attached to the second carbon of the cyclopentane ring

Scientific Research Applications

2-(3-Methylbutoxy)cyclopentan-1-amine has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand molecular interactions.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylbutoxy)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 3-methyl-1-butoxyamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be produced through a multi-step synthesis process starting from readily available precursors such as cyclopentanone and 3-methyl-1-butoxyamine. The process involves optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Methylbutoxy)cyclopentan-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically yield amines or alcohols.

  • Substitution: Substitution reactions can produce various alkylated derivatives.

Mechanism of Action

The mechanism by which 2-(3-Methylbutoxy)cyclopentan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(3-Methylbutoxy)cyclopentan-1-amine is unique due to its specific structural features. Similar compounds include:

  • Cyclopentanamine: A simpler cyclopentanamine derivative without the 3-methylbutoxy group.

  • 3-Methylbutoxyamine: A compound with a similar alkyl group but lacking the cyclopentane ring.

  • Other cyclopentanamine derivatives: Compounds with different substituents on the cyclopentane ring.

Properties

IUPAC Name

2-(3-methylbutoxy)cyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-8(2)6-7-12-10-5-3-4-9(10)11/h8-10H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAXGUJIXMMJHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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